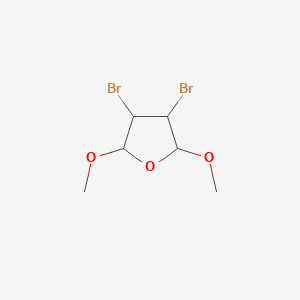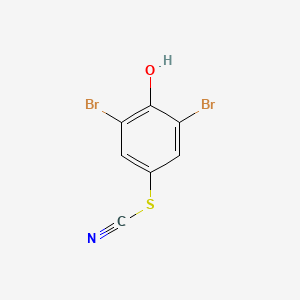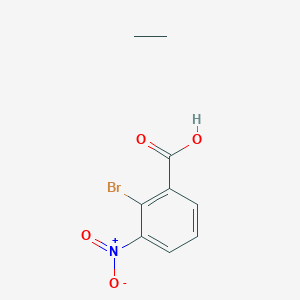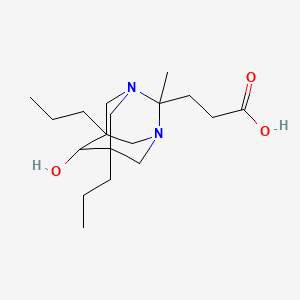
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a chiral compound with a bromine atom attached to the tetrahydroisoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the bromination of a tetrahydroisoquinoline precursor followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxymethyl group can be introduced through a reduction reaction using reagents like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)carboxylic acid.
Reduction: (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Substitution: (S)-(5-Azido-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol.
Applications De Recherche Scientifique
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- (S)-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- (S)-(5-Iodo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Uniqueness
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
[(3S)-5-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12BrNO/c11-10-3-1-2-7-5-12-8(6-13)4-9(7)10/h1-3,8,12-13H,4-6H2/t8-/m0/s1 |
Clé InChI |
FWPADHASRYCESP-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@H](NCC2=C1C(=CC=C2)Br)CO |
SMILES canonique |
C1C(NCC2=C1C(=CC=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


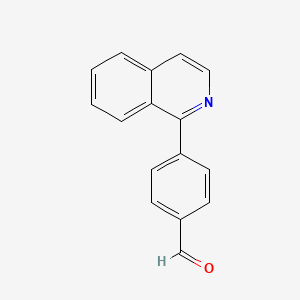


methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
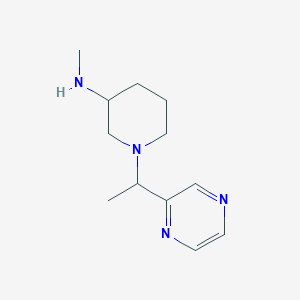
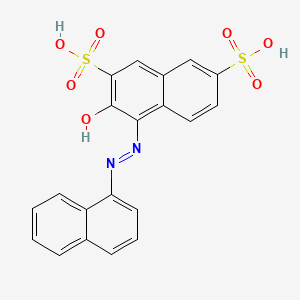
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)


